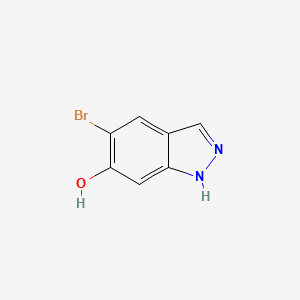
5-Bromo-1H-indazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-1H-indazol-6-ol” is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H5BrN2O . The average mass is 197.032 Da and the monoisotopic mass is 195.963608 Da .
Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The chemical reactions involving indazoles are diverse and complex, and they have been the subject of numerous studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.8±0.1 g/cm3, a boiling point of 333.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 155.7±20.4 °C .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
5-Bromo-1H-indazol-6-ol has shown significant versatility in chemical synthesis, particularly in the development of new functionalized indoles and indazoles via sequential Sonogashira and Suzuki cross-coupling reactions. These compounds are potential 5-HT receptor ligands, indicating their relevance in medicinal chemistry for targeting serotonin receptors (Witulski et al., 2005). Furthermore, the compound's role in regioselective protection and subsequent amine coupling reactions showcases its utility in generating novel derivatives, enhancing the scope of indazole-based chemistry (Slade et al., 2009).
Advancements in Drug Discovery
In drug discovery, this compound derivatives have been explored for their potential as novel inhibitors of critical biological targets. Notably, indazole-4,7-dione derivatives have been synthesized and evaluated for their inhibitory activity against bromodomain-containing protein 4 (BRD4), a key player in cancer cell proliferation. This research highlights the potential of indazole derivatives in the development of new cancer therapeutics (Minjin Yoo et al., 2018).
Antifungal Applications
The compound's derivatives have also demonstrated significant antifungal activity, with specific 5-bromo substituted indazole-linked triazoles showing efficacy against Candida and Aspergillus species. This finding underscores the potential of this compound in the development of new antifungal agents, addressing the growing need for novel treatments against resistant fungal infections (Park et al., 2007).
Synthetic Methodologies
Research into the synthesis of this compound derivatives has also contributed to the development of new synthetic methodologies, including efficient approaches to SF5-substituted heterocyclic systems. These methods offer pathways to synthesize compounds with varied substituents, demonstrating the broad applicability of this compound in organic synthesis (Kanishchev & Dolbier, 2018).
Safety and Hazards
Direcciones Futuras
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . The future of indazole research lies in the development of new synthetic approaches and the exploration of their diverse biological activities .
Mecanismo De Acción
Target of Action
Similar compounds such as imidazole and indazole derivatives have been reported to show a broad range of biological activities . These activities include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Mode of Action
Similar compounds have been shown to inhibit the production of certain mediators in osteoarthritis (oa) cartilage . For instance, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine, a novel inhibitor of cyclo-oxygenase-2 (COX-2), was found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
For instance, the aforementioned COX-2 inhibitor affects the arachidonic acid pathway, leading to a decrease in the production of PGE2, TNF-α, and MMP-13 . These mediators are involved in inflammation and tissue degradation in OA.
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
For instance, the aforementioned COX-2 inhibitor was found to inhibit the production of PGE2, TNF-α, and MMP-13 in OA cartilage explants . These mediators are involved in inflammation and tissue degradation in OA, so their inhibition could potentially alleviate OA symptoms.
Action Environment
For instance, the reactions for the synthesis of similar compounds were carried out at temperatures between 0 and 20 °C .
Propiedades
IUPAC Name |
5-bromo-1H-indazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMGFFSJTFRHJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856204 |
Source


|
| Record name | 5-Bromo-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227270-50-9 |
Source


|
| Record name | 5-Bromo-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
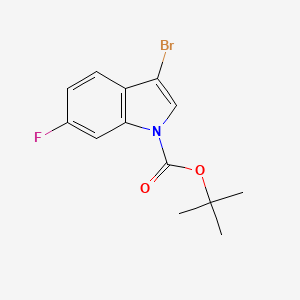
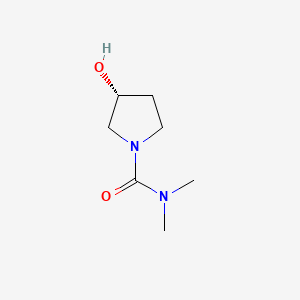
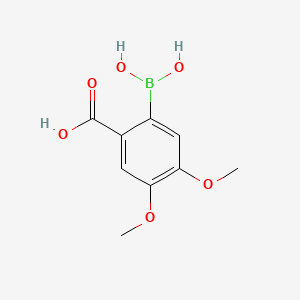
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)


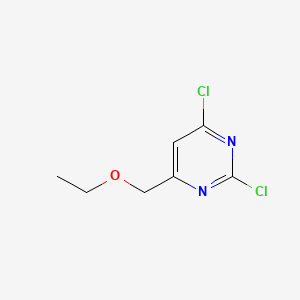
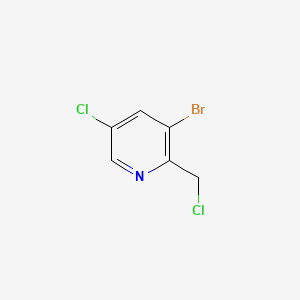
![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)
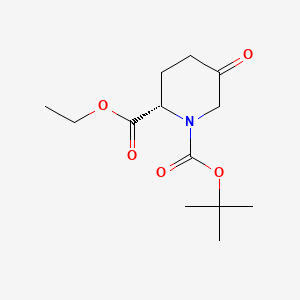
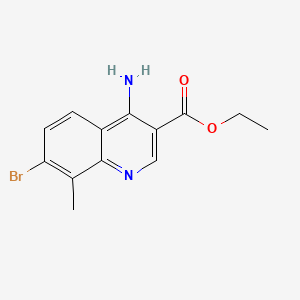
![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)